Ethyl (5-fluoro-2-methoxyphenyl)carbamate
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Overview
Description
Ethyl (5-fluoro-2-methoxyphenyl)carbamate is an organic compound with the molecular formula C₁₀H₁₂FNO₃. It is a derivative of carbamic acid and contains both fluorine and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (5-fluoro-2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-fluoro-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aromatic compounds .
Scientific Research Applications
Ethyl (5-fluoro-2-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (5-fluoro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-fluoro-3-methoxyphenyl)carbamate
- Ethyl (5-fluoro-4-methoxyphenyl)carbamate
- Ethyl (5-fluoro-2-ethoxyphenyl)carbamate
Uniqueness
Ethyl (5-fluoro-2-methoxyphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and modify its interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
2355-08-0 |
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Molecular Formula |
C10H12FNO3 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
ethyl N-(5-fluoro-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
HFIIAOFTWNZLKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)F)OC |
Origin of Product |
United States |
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